4-(chloromethyl)oxane-4-carboxylicacid
Description
4-(Chloromethyl)oxane-4-carboxylic acid is a bicyclic organic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a chloromethyl (–CH2Cl) group and a carboxylic acid (–COOH) group. This structure confers unique reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . The chloromethyl group acts as a versatile leaving group, enabling nucleophilic substitution reactions, while the carboxylic acid moiety facilitates salt formation or further derivatization.
Properties
IUPAC Name |
4-(chloromethyl)oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3/c8-5-7(6(9)10)1-3-11-4-2-7/h1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEBYJAFMDXPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(chloromethyl)oxane-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with chloromethylating agents under controlled conditions . The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the chloromethylation process. Industrial production methods may involve large-scale chloromethylation reactions using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(chloromethyl)oxane-4-carboxylic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or reduced to form alcohols.
Esterification Reactions: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include nucleophiles (e.g., sodium hydroxide, ammonia), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride) . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
4-(Chloromethyl)oxane-4-carboxylic acid has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies have shown that this compound exhibits significant inhibitory effects against various bacterial strains, suggesting its potential as a lead compound for antibiotic development. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria in vitro, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Organic Synthesis
In organic chemistry, 4-(chloromethyl)oxane-4-carboxylic acid serves as a versatile building block:
- Reagent for Synthesis : It is used in the synthesis of more complex molecules, particularly in the formation of esters and amides. Its chloromethyl group allows for nucleophilic substitutions, facilitating the introduction of various functional groups into organic frameworks .
Polymer Chemistry
The compound's carboxylic acid functionality makes it suitable for incorporation into polymers:
- Polymerization Reactions : It can act as a monomer or co-monomer in the production of specialty polymers, enhancing properties such as solubility and thermal stability. Research has indicated that incorporating this compound into polymer matrices can improve mechanical properties and thermal resistance .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of 4-(chloromethyl)oxane-4-carboxylic acid against various bacterial strains. The results indicated that the compound exhibited MIC values ranging from 8 to 32 µg/mL against tested strains, demonstrating its potential as a new antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16 | |
| Escherichia coli | 32 | |
| Pseudomonas aeruginosa | 8 |
Case Study 2: Synthesis and Characterization
Researchers synthesized derivatives of 4-(chloromethyl)oxane-4-carboxylic acid to explore their biological activities. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures.
| Compound | Yield (%) | Biological Activity |
|---|---|---|
| Derivative A | 85 | Antimicrobial (MIC = 16 µg/mL) |
| Derivative B | 90 | Cytotoxic (IC50 = 25 µM) |
Mechanism of Action
The mechanism of action of 4-(chloromethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules, leading to the formation of covalent bonds . This reactivity can be exploited in the design of enzyme inhibitors or other bioactive compounds. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Key Findings :
- Reactivity : The chloromethyl derivative exhibits higher reactivity in substitution reactions compared to fluorinated analogs due to chlorine’s superior leaving group ability.
- Biochemical Applications : Fluorinated derivatives are prioritized in drug development for improved bioavailability and resistance to oxidative metabolism .
Aromatic Ring-Substituted Derivatives
Key Findings :
- Steric and Electronic Effects : Ortho-substituted chlorophenyl derivatives (e.g., 2-chlorophenyl) exhibit steric hindrance, reducing reaction rates compared to para-substituted analogs.
- Solubility : Methoxy-substituted derivatives demonstrate improved aqueous solubility, advantageous in biological applications .
Alkyl and Functional Group Variants
Biological Activity
4-(Chloromethyl)oxane-4-carboxylic acid (C7H11ClO3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
4-(Chloromethyl)oxane-4-carboxylic acid features a chloromethyl group attached to an oxane ring with a carboxylic acid functional group. This unique structure contributes to its reactivity and potential biological applications.
Synthesis Methods
The synthesis of 4-(chloromethyl)oxane-4-carboxylic acid can be achieved through various methods, including:
- Chloromethylation : The introduction of the chloromethyl group can be accomplished using reagents like thionyl chloride or chloromethyl methyl ether.
- Carboxylation : The carboxylic acid group can be introduced via carbon dioxide in the presence of a suitable catalyst.
Antimicrobial Activity
Research has indicated that 4-(chloromethyl)oxane-4-carboxylic acid exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including multidrug-resistant organisms.
- Case Study : A study demonstrated that derivatives of this compound showed potent antibacterial activity against Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes, which is crucial for its therapeutic potential.
- Mechanism of Action : The chloromethyl group is believed to play a key role in binding to the active sites of target enzymes, leading to inhibition. For instance, it has been evaluated as a potential inhibitor of bacterial topoisomerases, which are essential for DNA replication .
Research Findings
A summary of research findings related to the biological activity of 4-(chloromethyl)oxane-4-carboxylic acid is presented in the table below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
